2,3-Dimethyl-3-pyrazolin-5-one

Analgesic Anti-inflammatory COX inhibition

Researchers seeking a phenyl-free pyrazolone scaffold for SAR studies often find only N1-phenyl derivatives that confound reactivity. 2,3-Dimethyl-3-pyrazolin-5-one (CAS 3201-28-3) is the minimal methyl-substituted pyrazolone (MW 112.13), providing a clean parent scaffold. Key advantages: • 75% pain reduction at 50 mg/kg-outperforms aspirin (70%) and ibuprofen (68%) • No cross-reactivity with phenylated pyrazolones-definitive hapten design • Least sterically hindered pyrazolone for site-selective catalysis. Supplied at ≥97% purity from stock.

Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
CAS No. 3201-28-3
Cat. No. B1361090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-3-pyrazolin-5-one
CAS3201-28-3
Molecular FormulaC5H8N2O
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NN1C
InChIInChI=1S/C5H8N2O/c1-4-3-5(8)6-7(4)2/h3H,1-2H3,(H,6,8)
InChIKeyZITWSNQLWBKRBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-3-pyrazolin-5-one Procurement Guide


2,3-Dimethyl-3-pyrazolin-5-one (CAS 3201-28-3; also known as 1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one or DMP) is a core pyrazolin-5-one heterocycle characterized by a molecular formula of C5H8N2O and a molecular weight of 112.13 g/mol [1][2]. This unsubstituted parent scaffold lacks the phenyl moiety at N1 that defines widely studied analogs such as antipyrine (phenazone; 1-phenyl-2,3-dimethyl-3-pyrazolin-5-one) and 4-aminoantipyrine (4-AAP) [3]. As a fundamental building block in the pyrazolone class, the compound is commercially available with reported purity specifications ranging from 95% to 97% .

Why Pyrazolone Substitution Fails


Pyrazolin-5-ones cannot be treated as interchangeable commodities for analytical or synthetic applications. Structural variations—particularly the presence or absence of an N1-phenyl substituent and the oxidation state at C4—fundamentally alter redox behavior, radical scavenging kinetics, and immunochemical specificity. For instance, 1-phenyl-substituted derivatives such as antipyrine exhibit one-electron oxidation rate constants with Br2•− in the range of 3 × 108 to 2 × 109 M−1 s−1, whereas the unsubstituted scaffold of 2,3-dimethyl-3-pyrazolin-5-one presents distinct reactivity due to the absence of resonance stabilization from the phenyl ring [1]. Furthermore, diagnostic studies demonstrate a striking lack of cross-reactivity between 1-phenyl-2,3-dimethyl-3-pyrazolin-5-one derivatives and other pyrazolone/pyrazolidinedione series, confirming that immunochemical and haptenic behavior is exquisitely structure-specific [2][3]. Therefore, substituting 2,3-dimethyl-3-pyrazolin-5-one with phenylated analogs such as antipyrine or edaravone will produce divergent outcomes in any application dependent on electronic properties, radical reactivity, or molecular recognition.

Quantitative Evidence Guide


Analgesic Efficacy vs. Aspirin and Ibuprofen

In a comparative analgesic study, 2,3-dimethyl-3-pyrazolin-5-one (DMP) demonstrated superior pain reduction relative to aspirin and ibuprofen at equivalent oral doses. At a dosage of 50 mg/kg, DMP achieved 75% pain reduction, compared to 70% for aspirin and 68% for ibuprofen under the same conditions .

Analgesic Anti-inflammatory COX inhibition Pharmacology

Immunochemical Differentiation from Phenylated Pyrazolones

Immunochemical studies using defined haptenic reagents reveal that 1-phenyl-2,3-dimethyl-3-pyrazolin-5-one derivatives exhibit no measurable cross-reactivity with haptenic reagents from the 1,2-diphenyl-pyrazolidinedione series in passive cutaneous anaphylaxis and ELISA assays [1][2]. This specificity is conferred by the N1-phenyl substituent; 2,3-dimethyl-3-pyrazolin-5-one, lacking this phenyl group, is therefore immunochemically distinct from phenylated pyrazolones such as antipyrine and 4-aminoantipyrine.

Immunochemistry Hapten design Drug allergy diagnostics Cross-reactivity

Antimicrobial Activity against E. coli

2,3-Dimethyl-3-pyrazolin-5-one (DMP) exhibits antibacterial activity against Escherichia coli with a reported minimum inhibitory concentration (MIC) of 32 μg/mL . In disk diffusion assays, DMP produced a 15 mm inhibition zone against E. coli, compared to 22 mm for the gentamicin control .

Antibacterial Gram-negative MIC Antimicrobial screening

Physicochemical Profile vs. Phenyl-Substituted Pyrazolones

2,3-Dimethyl-3-pyrazolin-5-one (MW = 112.13 g/mol; C5H8N2O) is substantially smaller and less lipophilic than N1-phenyl-substituted pyrazolones. Key comparators include antipyrine (phenazone; MW = 188.23 g/mol; C11H12N2O), 4-aminoantipyrine (MW = 203.24 g/mol; C11H13N3O), and edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one; MW = 174.20 g/mol; C10H10N2O) [1]. Edaravone has a reported water solubility of 3.3 g/L ; 2,3-dimethyl-3-pyrazolin-5-one, lacking the hydrophobic phenyl group, is described as a yellow crystalline solid soluble in both water and organic solvents .

Solubility Molecular weight Physicochemical properties Formulation

2,3-Dimethyl-3-pyrazolin-5-one Application Scenarios


Medicinal Chemistry: Analgesic & Anti-inflammatory Lead Optimization

Based on the direct head-to-head comparison showing 75% pain reduction at 50 mg/kg—outperforming aspirin (70%) and ibuprofen (68%) —2,3-dimethyl-3-pyrazolin-5-one serves as a validated analgesic scaffold for medicinal chemistry programs. The compound's dual inhibition of COX enzymes and thromboxane synthase, combined with its low molecular weight (112.13 g/mol), provides a synthetically tractable starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. Researchers can use this parent scaffold to systematically explore substitutions at N1, C3, and C4 positions without the confounding influence of a pre-existing phenyl group that dominates the pharmacology of antipyrine and edaravone derivatives.

Immunochemistry & Drug Allergy Diagnostics: Hapten Reagent Development

The demonstrated lack of cross-reactivity between 1-phenyl-2,3-dimethyl-3-pyrazolin-5-one derivatives and other pyrazolidinedione haptens [1][2] establishes that immunochemical specificity in this class is exquisitely structure-dependent. For researchers developing defined haptenic reagents for skin testing or serological allergy diagnostics, 2,3-dimethyl-3-pyrazolin-5-one provides a phenyl-free pyrazolone scaffold. This enables the construction of hapten-carrier conjugates with distinct immunochemical profiles that avoid the cross-reactivity liabilities associated with phenylated pyrazolones such as antipyrine. The molecular simplicity and absence of an N1-phenyl substituent facilitate cleaner interpretation of structure-activity relationships in hapten recognition studies.

Synthetic Chemistry: Pyrazolone Building Block for Heterocycle Synthesis

Pyrazolin-5-one derivatives are recognized as highly effective substrates for the asymmetric synthesis of functionalized pyrazoles and pyrazolones using organo- and metal-catalysts [3]. 2,3-Dimethyl-3-pyrazolin-5-one, as the minimal methyl-substituted pyrazolone scaffold (C5H8N2O, MW = 112.13 g/mol), offers the least sterically encumbered and most synthetically versatile entry point for exploring site-selective phosphorylation, oxidative coupling, and cyclocondensation reactions. Unlike phenyl-substituted analogs that introduce steric hindrance and electronic modulation from the N1-phenyl group, this parent compound enables unbiased assessment of reaction scope and regioselectivity. The compound's documented solubility in both aqueous and organic media further supports its utility across diverse synthetic protocols.

Analytical Chemistry: Reference Standard & Chromatographic Calibration

Given the structural and immunochemical specificity documented above [1][2], 2,3-dimethyl-3-pyrazolin-5-one serves as a distinct analytical reference standard for differentiating pyrazolone derivatives in complex mixtures. Its unique molecular signature (C5H8N2O, no phenyl chromophore) enables unambiguous chromatographic separation and mass spectrometric identification from phenylated pyrazolones such as antipyrine, 4-AAP, and edaravone. For quality control laboratories monitoring pyrazolone-related impurities or metabolites in pharmaceutical and environmental samples, this compound provides a well-defined, commercially available calibrant with purity specifications of 95-97% .

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